Citrate
Overview
Description
Citrate, or citric acid, is a weak organic acid that naturally occurs in citrus fruits. It is a key intermediate in the citric acid cycle (Krebs cycle), which is essential for the metabolic processes of all aerobic organisms . This compound plays a crucial role in cellular energy production and is widely used in various industries due to its chelating properties.
Scientific Research Applications
Citrate has numerous applications in scientific research, including:
Chemistry: Used as a buffer in chemical reactions and as a chelating agent to bind metal ions.
Biology: Plays a vital role in cellular metabolism and energy production.
Medicine: Used as an anticoagulant in blood transfusions and as a component in oral rehydration solutions.
Industry: Employed in food and beverage industries as a flavoring agent and preservative.
Future Directions
There is ongoing research into the role of citrate in various biological processes and its potential applications. For instance, particles with good powder characteristics and functionalization are becoming one of the primary directions in the evolution of this compound into the high-end market . Future research directions should focus on controlling the crystallization process more precisely and optimizing the crystallization conditions to obtain better application in industrial practice .
Mechanism of Action
Target of Action
Citrate primarily targets the Solute Carrier Family 13 Member 5 (SLC13A5) . SLC13A5 is a sodium-coupled this compound co-transporter that mediates the entry of extracellular this compound into the cytosol . Inhibition of SLC13A5 has been proposed as a target for reducing the progression of kidney disease . This compound also directly inhibits the main regulators of glycolysis, phosphofructokinase-1 (PFK1) and phosphofructokinase-2 (PFK2) .
Mode of Action
This compound works by chelating free calcium ions, preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X . This inhibits the extrinsic initiation of the coagulation cascade . This compound also neutralizes acid in the stomach and urine, raising the pH .
Biochemical Pathways
This compound is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating . The principal competing pathway in wild-type Escherichia coli for acetyl-CoA is mediated by this compound synthase (coded by gltA), which directs over 60% of the acetyl-CoA into the tricarboxylic acid cycle .
Pharmacokinetics (ADME Properties)
The absorption, distribution, metabolism, elimination, and toxicity (ADMET) properties of this compound are crucial aspects of its bioavailability . .
Result of Action
This compound plays a central role in cancer cells’ metabolism and regulation . Derived from mitochondrial synthesis and/or carboxylation of α-ketoglutarate, it is cleaved by ATP-citrate lyase into acetyl-CoA and oxaloacetate . The rapid turnover of these molecules in proliferative cancer cells maintains a low level of this compound, precluding its retro-inhibition on glycolytic enzymes .
Action Environment
Environmental factors such as the plant source:sink ratio, mineral fertilization, water supply, and temperature are the agro-environmental factors that have the most impact on fruit acidity . .
Biochemical Analysis
Biochemical Properties
Citrate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, bacteria that can grow on this compound medium produce an enzyme, this compound-permease, capable of converting this compound to pyruvate . Pyruvate can then enter the organism’s metabolic cycle for the production of energy .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. For example, the methods for quantifying this compound concentration in cells can enable the study of the molecular mechanisms of this compound-related biological processes and diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, when bacteria metabolize this compound, the ammonium salts are broken down to ammonia, which increases alkalinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Citrate can be synthesized through the fermentation of carbohydrates using microorganisms such as Aspergillus niger. The process involves the following steps:
Fermentation: Carbohydrates like glucose are fermented by Aspergillus niger to produce citric acid.
Precipitation: Calcium hydroxide is added to the fermentation broth to precipitate calcium this compound.
Acidification: Sulfuric acid is used to convert calcium this compound to citric acid.
Industrial Production Methods: The industrial production of this compound primarily involves submerged fermentation using Aspergillus niger. This method is preferred due to its high yield and efficiency. The process includes:
Preparation of Fermentation Medium: A nutrient-rich medium containing carbohydrates, nitrogen sources, and minerals is prepared.
Inoculation and Fermentation: The medium is inoculated with Aspergillus niger spores and fermented under controlled conditions.
Recovery and Purification: Citric acid is recovered from the fermentation broth through filtration, precipitation, and acidification.
Chemical Reactions Analysis
Types of Reactions: Citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water in the citric acid cycle.
Reduction: this compound can be reduced to form isothis compound in the presence of enzymes.
Common Reagents and Conditions:
Oxidation: Enzymes like this compound synthase and aconitase are involved in the oxidation of this compound in the citric acid cycle.
Reduction: Enzymes like isothis compound dehydrogenase facilitate the reduction of this compound.
Substitution: Reagents like sodium hydroxide and calcium hydroxide are used to form this compound salts.
Major Products:
Carbon dioxide and water: from oxidation.
Isothis compound: from reduction.
Sodium this compound and calcium this compound: from substitution.
Comparison with Similar Compounds
Malate: Another intermediate in the citric acid cycle, involved in the conversion of fumarate to oxaloacetate.
Oxaloacetate: A key intermediate in the citric acid cycle, involved in the condensation with acetyl-CoA to form citrate.
Isothis compound: An isomer of this compound, formed during the citric acid cycle.
Uniqueness of this compound: this compound is unique due to its ability to chelate metal ions and its central role in the citric acid cycle. Its versatility in various chemical reactions and applications in multiple industries further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKNYBCHXYNGOX-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O7-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155037 | |
Record name | Citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetrahydrate: White deliquescent solid; [Merck Index] | |
Record name | Lithium citrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14721 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
126-44-3 | |
Record name | Citrate(3-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Citrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30155037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CITRATE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/664CCH53PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tripotassium citrate can be used as a substitute for sodium bicarbonate and potassium chloride in oral rehydration solutions for treating diarrhea and acidosis. Studies have shown its effectiveness in correcting dehydration and acidosis, particularly in children. [] This formulation also benefits patients with hypokalemia by improving serum potassium levels without causing hyperkalemia. []
A: this compound anions in solution readily adsorb onto the hydrated aluminum oxide surface formed on aluminum electrodes. [] This adsorption, being competitive and reversible, influences the dissolution kinetics of aluminum. [] The presence of this compound ions, along with fluoride ions, can shift the dissolution process from surface-controlled to a mixed (transport- and surface-controlled) mechanism. [] This characteristic proves valuable in electrochemical studies, allowing researchers to discern between transport-controlled and surface-controlled processes on the aluminum electrode surface. []
A: Studies on potato starch show that esterification with citric acid, followed by acid hydrolysis, leads to the formation of starch this compound hydrolysates with modified properties. [] The degree of substitution with this compound increases with the temperature used during esterification. [] Conversely, higher esterification temperatures result in lower water absorption and solubility of the starch esters. [] This modification technique allows for tailoring starch's functional properties for specific applications.
A: this compound, with its three carboxyl groups, plays a crucial role in energy metabolism. As a key component of the citric acid cycle, it is involved in the oxidation of acetyl-CoA, ultimately leading to ATP production. [] this compound's structure also allows it to act as a chelating agent, binding to metal ions like calcium. This property is essential in preventing the formation of kidney stones by inhibiting calcium oxalate crystallization. []
A: In mammalian cells, this compound transport is crucial for various metabolic processes. Studies on guinea pig hearts revealed a this compound transporting system in heart mitochondria, albeit with lower activity than in liver mitochondria. [] This system facilitates the exchange of this compound with other metabolites like L-malate and phosphoenolpyruvate, impacting energy metabolism in the heart. []
A: Research indicates that the timing of this compound addition during the synthesis of zinc oxide nanostructures significantly influences the final morphology. When citrates are added before the formation of the Zn(OH)2 precursor, well-dispersed ZnO plates with highly exposed (001) facets are formed. [] Conversely, adding citrates after Zn(OH)2 precursor formation leads to ZnO nanoparticles. [] This suggests that the interaction of citrates with the precursor plays a vital role in directing the growth of ZnO plates with specific facet exposure, which is crucial for applications like photocatalysis. []
A: Research suggests that incorporating this compound into drug delivery systems, like calcium carbonate nanoparticles carrying this compound, shows promise in treating metabolic acidosis. [] These nanoparticles, with their small size (50-80 nm) and negative surface charge, exhibit low cytotoxicity and demonstrate effective cellular uptake in acidic environments. [] While they do not directly alkalinize the cellular environment or elevate bicarbonate levels, they exhibit antioxidant properties and protect against acidosis-induced cell death. [] This approach offers a potential alternative to traditional treatments, warranting further investigation into their systemic effects. []
A: this compound synthase, a key enzyme in the citric acid cycle, utilizes acetyl-CoA and oxaloacetate to form this compound. Interestingly, research on sea anemones revealed that this compound synthase from these osmoconformers exhibits allosteric kinetics, unlike those from osmoregulators, which show hyperbolic kinetics. [] This difference suggests an adaptation strategy for maintaining metabolic function in fluctuating salinity environments, highlighting the diverse regulatory mechanisms of this compound synthase across different species. []
A: Yes, using solid dispersion techniques with this compound as a carrier can enhance the dissolution rate of poorly soluble drugs like Mosapride this compound. [] Studies show that a solid dispersion of Mosapride this compound with providone K30 as the carrier significantly improves its dissolution rate. [] At a ratio of 2:1 or higher (providone K30:Mosapride this compound), near-complete drug dissolution is achieved within 5 minutes. [] This approach addresses the challenge of poor drug solubility, potentially improving its bioavailability. []
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